

Application Notes and Protocols for Dual Functionalization Using Bis-Propargyl-PEG18

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Compound of Interest

Compound Name: *Bis-Propargyl-PEG18*

Cat. No.: *B15567035*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-Propargyl-PEG18 is a homobifunctional, monodisperse polyethylene glycol (PEG) linker that enables the covalent conjugation of two azide-containing molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".^{[1][2]} This crosslinker features a central hydrophilic PEG chain of 18 ethylene glycol units, which enhances the solubility and biocompatibility of the resulting conjugate, flanked by two terminal propargyl groups.^[3] The propargyl groups serve as reactive handles for the highly efficient and specific formation of stable triazole linkages with azide-functionalized molecules.^[1]

These application notes provide detailed protocols for the use of **Bis-Propargyl-PEG18** in various dual functionalization strategies, including the synthesis of bivalent molecules and the formation of crosslinked hydrogels. The methodologies described herein are essential for applications in drug delivery, the development of antibody-drug conjugates (ADCs), and tissue engineering.^{[4][5]}

Physicochemical Properties and Reaction Components

A clear understanding of the properties of **Bis-Propargyl-PEG18** and the components of the CuAAC reaction is crucial for successful dual functionalization.

Parameter	Value	Reference
Bis-Propargyl-PEG18		
Molecular Weight	~843.01 g/mol	[1]
Chemical Formula	C40H74O18	[2]
Appearance	White to off-white solid or oil	N/A
Solubility	Soluble in water and most organic solvents	[3]
Storage	-20°C for long-term storage	[2]
CuAAC Reaction Components		
Copper(I) Source	Copper(II) sulfate (CuSO ₄) with a reducing agent	[6]
Reducing Agent	Sodium Ascorbate	[6]
Ligand (optional but recommended)	Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)	[7]
Solvents	Water, DMSO, DMF, or mixtures (e.g., t-BuOH/water)	[8]

Experimental Protocols

Protocol 1: General Procedure for Dual Functionalization with Bis-Propargyl-PEG18

This protocol outlines a general method for conjugating two different azide-containing molecules (Azide-Molecule A and Azide-Molecule B) using **Bis-Propargyl-PEG18**.

Materials:

- **Bis-Propargyl-PEG18**
- Azide-Molecule A
- Azide-Molecule B
- Copper(II) Sulfate Pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$)
- Sodium Ascorbate
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
- Degassed buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
- Organic solvent (e.g., DMSO or DMF) if needed for solubility
- Purification system (e.g., HPLC with a C18 column)[\[9\]](#)[\[10\]](#)

Procedure:

- Reactant Preparation:
 - Dissolve **Bis-Propargyl-PEG18** (1 equivalent) and Azide-Molecule A (1.1 equivalents) in the reaction buffer to a final concentration of 1-10 mM. If solubility is an issue, a co-solvent such as DMSO can be used.
- First Click Reaction:
 - Prepare fresh stock solutions of CuSO_4 (100 mM), sodium ascorbate (1 M), and THPTA (100 mM) in degassed water.
 - To the reaction mixture from step 1, add THPTA to a final concentration of 1 mM.
 - Add CuSO_4 to a final concentration of 0.2 mM.

- Initiate the reaction by adding sodium ascorbate to a final concentration of 2 mM.
- Allow the reaction to proceed at room temperature for 1-4 hours with gentle stirring. Monitor the reaction progress by LC-MS.
- Purification of the Mono-functionalized Intermediate:
 - Once the first reaction is complete, purify the mono-functionalized product (Azide-Molecule A-PEG-Propargyl) from excess reagents and starting materials using reversed-phase HPLC.[9]
- Second Click Reaction:
 - Dissolve the purified mono-functionalized intermediate (1 equivalent) and Azide-Molecule B (1.2 equivalents) in the reaction buffer.
 - Repeat the catalyst addition steps as described in step 2.
 - Allow the reaction to proceed at room temperature for 2-8 hours, monitoring by LC-MS.
- Final Purification and Characterization:
 - Purify the final dual-functionalized conjugate by reversed-phase HPLC.[10]
 - Characterize the final product by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and ¹H NMR to confirm its identity and purity.[11]

Protocol 2: Synthesis of a Bivalent Peptide Conjugate

This protocol describes the synthesis of a bivalent conjugate by linking two azide-modified peptides to **Bis-Propargyl-PEG18**.

Reagent	Molecular Weight (g/mol)	Concentration	Volume (μL)	Moles (μmol)	Equivalents
Azide-Peptide	1500	10 mM	100	1.0	2.2
Bis-Propargyl-PEG18	843.01	10 mM	45.5	0.455	1.0
THPTA	434.48	100 mM	10	1.0	2.2
CuSO ₄ ·5H ₂ O	249.68	100 mM	2	0.2	0.44
Sodium Ascorbate	198.11	1 M	2	2.0	4.4
Buffer (PBS)	-	-	to 1 mL	-	-

Procedure:

- In a microcentrifuge tube, combine the Azide-Peptide and **Bis-Propargyl-PEG18** in PBS buffer.
- Add the THPTA solution to the mixture.
- Add the CuSO₄ solution.
- Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
- Incubate the reaction at room temperature for 4 hours.
- Purify the bivalent peptide conjugate using size-exclusion chromatography or reversed-phase HPLC.
- Analyze the purified product by MALDI-TOF mass spectrometry to confirm the molecular weight of the final conjugate.

Protocol 3: Formation of a Crosslinked PEG Hydrogel

This protocol details the formation of a hydrogel by crosslinking a diazide-functionalized polymer with **Bis-Propargyl-PEG18**.^[12]

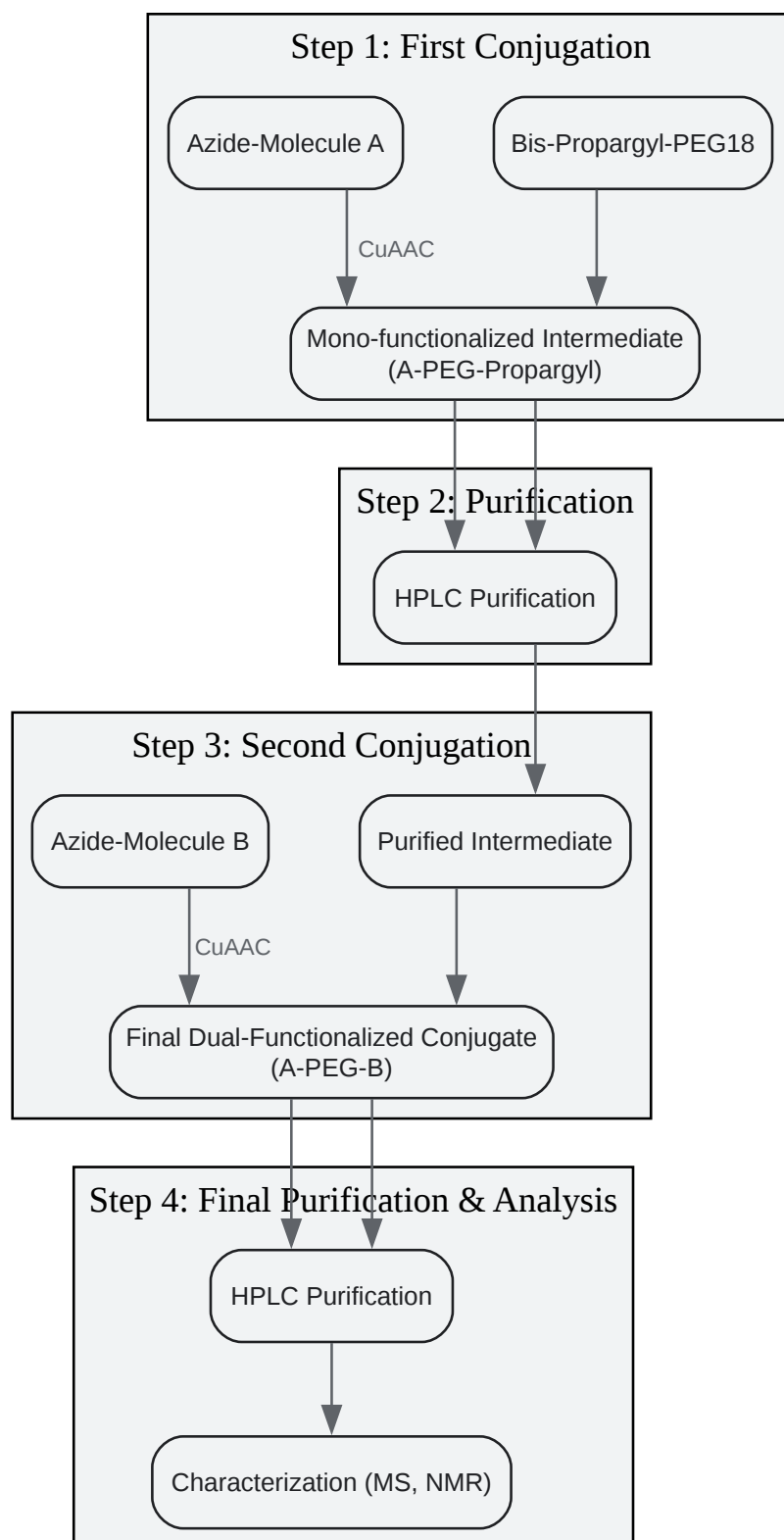
Component	Stock Concentration	Final Concentration	Purpose
Diazide-PEG (10 kDa)	10% (w/v) in PBS	5% (w/v)	Polymer backbone
Bis-Propargyl-PEG18	10% (w/v) in PBS	5% (w/v)	Crosslinker
CuSO ₄ ·5H ₂ O	50 mM	1 mM	Catalyst
Sodium Ascorbate	500 mM	10 mM	Reducing Agent

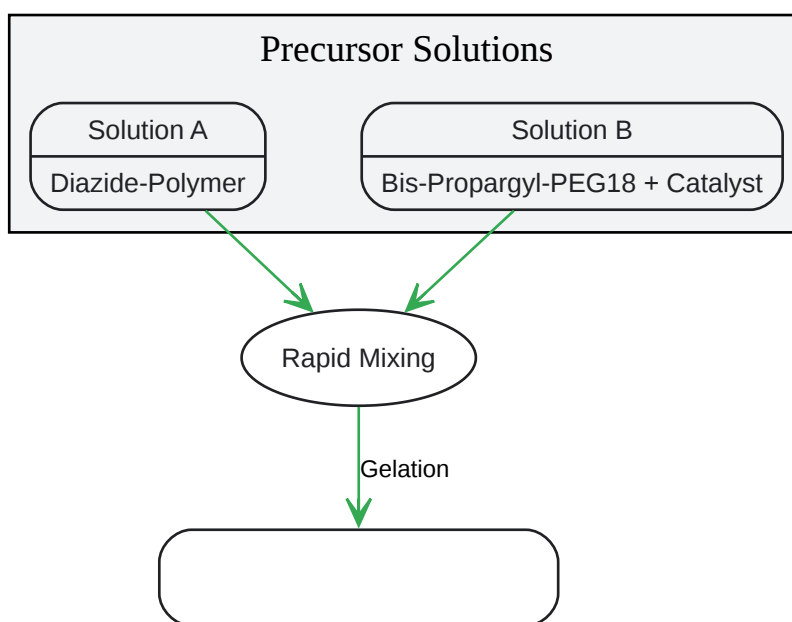
Procedure:

- Prepare two separate solutions:
 - Solution A: Diazide-PEG in PBS.
 - Solution B: **Bis-Propargyl-PEG18**, CuSO₄, and sodium ascorbate in PBS.
- To induce gelation, rapidly mix equal volumes of Solution A and Solution B.
- The mixture will begin to gel. The gelation time can be modulated by adjusting the concentration of the catalyst and reactants.
- The resulting hydrogel can be characterized by its swelling ratio, degradation profile, and mechanical properties.^[12]

Visualizations

General Workflow for Dual Functionalization





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